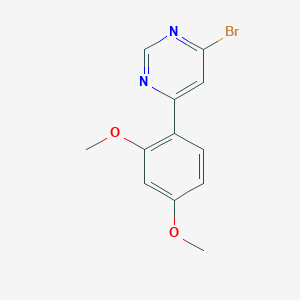 2-(4-ブロモフェニル)エチルアミン CAS No. 1183038-12-1"
>
2-(4-ブロモフェニル)エチルアミン CAS No. 1183038-12-1"
>
2-(4-ブロモフェニル)エチルアミン
概要
説明
2-(4-Bromophenyl)ethylamine: is an organic compound that features a bromophenyl group attached to an ethyl chain, which is further connected to a butan-2-yl amine group
科学的研究の応用
Chemistry:
Building Blocks: Used as intermediates in the synthesis of more complex organic molecules.
Catalysis: Employed in catalytic reactions to facilitate the formation of desired products.
Biology:
Biochemical Studies: Utilized in studies involving enzyme interactions and metabolic pathways.
Medicine:
Drug Development: Investigated for potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry:
Material Science: Used in the development of novel materials with specific properties, such as polymers and resins.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromophenyl)ethylamine typically involves the following steps:
Bromination of Phenyl Ethylamine: The starting material, phenyl ethylamine, undergoes bromination using bromine in the presence of a suitable solvent like acetic acid to yield 2-(4-bromophenyl)ethylamine.
Alkylation: The brominated product is then subjected to alkylation with butan-2-yl chloride in the presence of a base such as potassium carbonate to form the final product, 2-(4-Bromophenyl)ethylamine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Continuous Flow Reactors: To ensure consistent quality and yield, continuous flow reactors are employed for the bromination and alkylation steps.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain high-purity 2-(4-Bromophenyl)ethylamine.
化学反応の分析
Types of Reactions:
Oxidation: 2-(4-Bromophenyl)ethylamine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles like hydroxide, cyanide, or amines under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Hydroxylated, aminated, or cyanated derivatives.
作用機序
The mechanism of action of 2-(4-Bromophenyl)ethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
類似化合物との比較
- 2-Bromoethylamine
- 2-Chloroethylamine
- 3-Bromopropylamine
Comparison:
- 2-Bromoethylamine: Similar in structure but lacks the butan-2-yl group, making it less bulky and potentially less selective in its interactions.
- 2-Chloroethylamine: Contains a chlorine atom instead of bromine, which can affect its reactivity and interaction with biological targets.
- 3-Bromopropylamine: Has a longer carbon chain, which can influence its solubility and binding properties.
Uniqueness: 2-(4-Bromophenyl)ethylamine is unique due to the presence of both the bromophenyl and butan-2-yl groups, which confer specific steric and electronic properties that can enhance its selectivity and efficacy in various applications.
特性
IUPAC Name |
N-[2-(4-bromophenyl)ethyl]butan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrN/c1-3-10(2)14-9-8-11-4-6-12(13)7-5-11/h4-7,10,14H,3,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWRDLUPTYOZGBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCCC1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(azetidin-3-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1488426.png)


![1-{[(Cyclopropylmethyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1488431.png)




![3-(azetidin-3-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B1488436.png)
![3-(azetidin-3-yl)-2-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1488437.png)
![1-({[(Oxolan-2-yl)methyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1488439.png)
![6-(2-aminoethyl)-1-methyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B1488440.png)


